REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=1.F[C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=1[N+:26]([O-:28])=[O:27]>C1COCC1>[F:25][C:23]1[CH:22]=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[C:19]([NH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[CH:24]=1 |f:0.1|
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
After 10 min stirring at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was slowly warmed to RT
|
Type
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STIRRING
|
Details
|
After 4 h stirring at RT
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
the crude mixture was quenched by addition of an aqueous solution of NH4Cl
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)NC=1C=NC=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |